Magnesium, iodo-3-thienyl-
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Overview
Description
Magnesium, iodo-3-thienyl-, also known as iodo-3-thienyl magnesium, is an organomagnesium compound that belongs to the class of Grignard reagents. These compounds are highly reactive and are widely used in organic synthesis for forming carbon-carbon bonds. The presence of the thiophene ring, a five-membered ring containing sulfur, adds unique properties to this compound, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, iodo-3-thienyl- typically involves the reaction of 3-iodothiophene with magnesium metal in an anhydrous ether solvent. This reaction forms the Grignard reagent through the following steps:
Activation of Magnesium: Magnesium turnings are activated by stirring in anhydrous ether.
Formation of Grignard Reagent: 3-iodothiophene is added to the activated magnesium in ether, resulting in the formation of magnesium, iodo-3-thienyl-.
The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent the reaction from being quenched by moisture or oxygen.
Industrial Production Methods
Industrial production of magnesium, iodo-3-thienyl- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of 3-iodothiophene and magnesium are handled in industrial reactors.
Controlled Reaction Environment: The reaction is carried out in large reactors under controlled temperature and inert atmosphere to ensure high yield and purity.
Purification: The product is purified using distillation or crystallization techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Magnesium, iodo-3-thienyl- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Coupling Reactions: Participates in cross-coupling reactions such as Kumada, Negishi, and Suzuki-Miyaura couplings.
Substitution Reactions: Can be used in substitution reactions to replace the iodine atom with other functional groups.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of anhydrous ether.
Transition Metal Catalysts: Used in coupling reactions with catalysts like palladium or nickel.
Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent moisture and oxygen interference.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Biaryl Compounds: Produced from cross-coupling reactions.
Substituted Thiophenes: Result from substitution reactions.
Scientific Research Applications
Magnesium, iodo-3-thienyl- has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules.
Material Science: Involved in the preparation of thiophene-based polymers and materials for electronic applications.
Pharmaceuticals: Utilized in the synthesis of biologically active compounds and drug intermediates.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action for magnesium, iodo-3-thienyl- involves the formation of a highly reactive Grignard reagent. This reagent can:
Nucleophilic Attack: Attack electrophilic centers in carbonyl compounds, leading to the formation of new carbon-carbon bonds.
Transmetalation: Participate in transmetalation reactions with transition metal catalysts, facilitating cross-coupling reactions.
Substitution: Undergo substitution reactions where the iodine atom is replaced by other functional groups.
Comparison with Similar Compounds
Similar Compounds
Magnesium, bromo-3-thienyl-: Similar structure but with a bromine atom instead of iodine.
Magnesium, chloro-3-thienyl-: Contains a chlorine atom instead of iodine.
Magnesium, fluoro-3-thienyl-: Features a fluorine atom in place of iodine.
Uniqueness
Reactivity: The iodine atom in magnesium, iodo-3-thienyl- makes it more reactive compared to its bromo, chloro, and fluoro counterparts.
Versatility: It is highly versatile in various chemical reactions, particularly in cross-coupling and nucleophilic addition reactions.
Applications: Its unique reactivity profile makes it suitable for specialized applications in organic synthesis and material science.
Properties
IUPAC Name |
magnesium;3H-thiophen-3-ide;iodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3S.HI.Mg/c1-2-4-5-3-1;;/h1,3-4H;1H;/q-1;;+2/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRZWJCJNHVGQW-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=[C-]1.[Mg+2].[I-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3IMgS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444407 |
Source
|
Record name | Magnesium, iodo-3-thienyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172035-86-8 |
Source
|
Record name | Magnesium, iodo-3-thienyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20444407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 172035-86-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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